disodium;oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

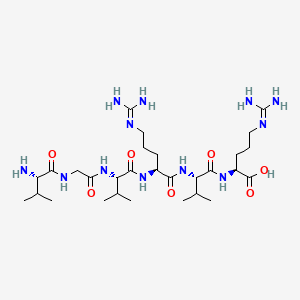

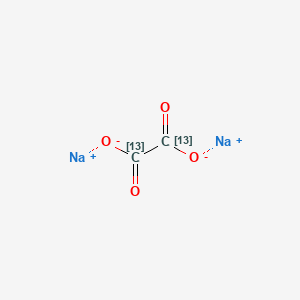

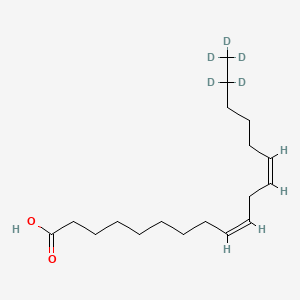

Disodium oxalate, also known as sodium ethanedioate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and appears as a white, crystalline, odorless solid. Disodium oxalate is known for its ability to act as a reducing agent and is often used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The reaction yields disodium oxalate, which can be further dried by heating to between 200 and 250°C .

Industrial Production Methods:

Neutralization Method: Oxalic acid is neutralized with sodium hydroxide, followed by evaporation to obtain the anhydrous form.

Decomposition Method: Sodium formate is decomposed by heating it at temperatures exceeding 360°C to produce disodium oxalate.

Types of Reactions:

- Disodium oxalate decomposes above 290°C into sodium carbonate and carbon monoxide:

Decomposition: Na2C2O4→Na2CO3+CO

Reduction: It acts as a reducing agent and can be used to standardize potassium permanganate solutions.

Common Reagents and Conditions:

Vanadium Pentoxide: When heated with vanadium pentoxide in a 1:2 molar ratio, disodium oxalate yields sodium vanadium oxibronze and carbon dioxide.

Major Products Formed:

Sodium Carbonate and Carbon Monoxide: From decomposition.

Sodium Vanadium Oxibronze and Carbon Dioxide: When reacted with vanadium pentoxide.

Scientific Research Applications

Disodium oxalate has a wide range of applications in scientific research and industry:

Chemistry: Used as a primary standard for standardizing potassium permanganate solutions.

Biology and Medicine: Plays a role in removing calcium ions from blood plasma, preventing blood clotting.

Mechanism of Action

Disodium oxalate exerts its effects primarily through its ability to chelate calcium ions. By binding to calcium, it prevents the formation of calcium oxalate crystals, which are a major component of kidney stones. This chelation also affects calcium-sensitive voltage-gated sodium channels, altering intracellular calcium-dependent regulatory mechanisms .

Comparison with Similar Compounds

Calcium Oxalate: Similar in structure but forms insoluble crystals, often found in kidney stones.

Potassium Oxalate: Another oxalate salt with similar properties but different solubility and reactivity.

Uniqueness of Disodium Oxalate: Disodium oxalate is unique in its high solubility in water and its ability to act as a reducing agent. Its role in standardizing potassium permanganate solutions and its application in preventing blood clotting set it apart from other oxalate salts .

Properties

Molecular Formula |

C2Na2O4 |

|---|---|

Molecular Weight |

135.984 g/mol |

IUPAC Name |

disodium;oxalate |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; |

InChI Key |

ZNCPFRVNHGOPAG-BQTCFENJSA-L |

Isomeric SMILES |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)

![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)

![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)